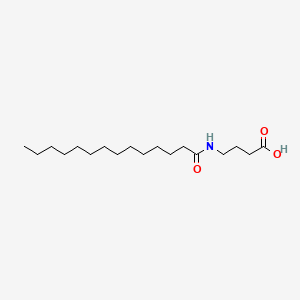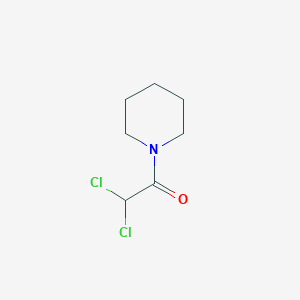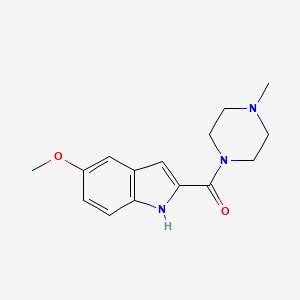![molecular formula C10H11N7O3S B13996137 5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide CAS No. 83296-87-1](/img/structure/B13996137.png)
5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide is a complex organic compound with the molecular formula C10H11N7O3S. It is a derivative of imidazole, a five-membered heterocyclic ring containing nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This process can yield disubstituted imidazoles under mild reaction conditions, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, catalysts, and other functional materials.
Wirkmechanismus
The mechanism of action for 5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide involves its interaction with specific molecular targets. One notable target is AMP-dependent protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. The compound can stimulate AMPK activity, leading to various downstream effects, including increased metabolic activity and altered muscle composition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR): An analog of adenosine monophosphate that also stimulates AMPK activity.
Acadesine: A nucleoside form of AICAR used in cardiac cells to inhibit adenosine kinase and adenosine deaminase
Uniqueness
5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide is unique due to its specific structural features and the presence of the sulfamoylphenyl group. This makes it particularly effective in certain biochemical pathways and offers distinct advantages in drug development and other applications.
Eigenschaften
CAS-Nummer |
83296-87-1 |
|---|---|
Molekularformel |
C10H11N7O3S |
Molekulargewicht |
309.31 g/mol |
IUPAC-Name |
4-amino-2-[(4-sulfamoylphenyl)diazenyl]-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C10H11N7O3S/c11-8-7(9(12)18)14-10(15-8)17-16-5-1-3-6(4-2-5)21(13,19)20/h1-4H,11H2,(H2,12,18)(H,14,15)(H2,13,19,20) |
InChI-Schlüssel |
KLQMBFCHZCFBJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=NC(=C(N2)C(=O)N)N)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Indole-2,3-dione, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B13996086.png)


![1-[Diethyl(phenyl)silyl]aziridine](/img/structure/B13996096.png)


![4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B13996126.png)
![2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile](/img/structure/B13996131.png)



